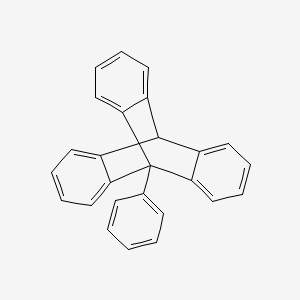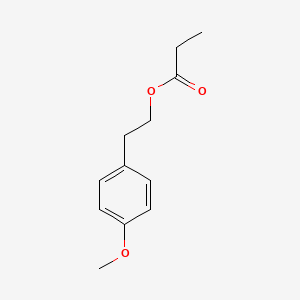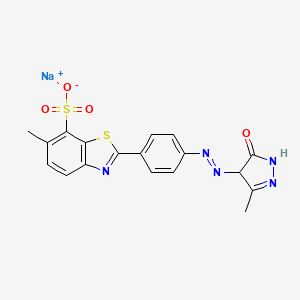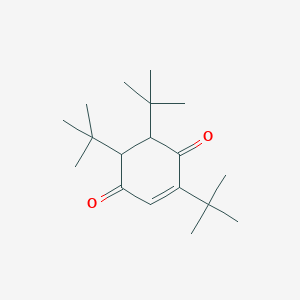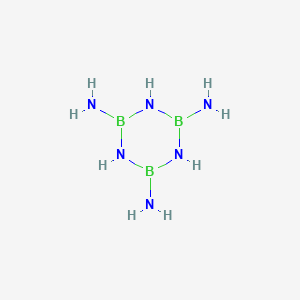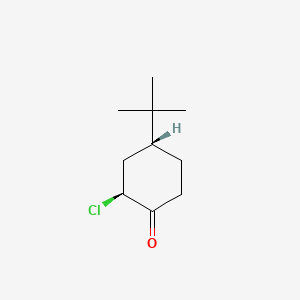
Chromium;germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and germanium are elements that form a variety of compounds with unique properties and applications. Chromium is a transition metal known for its high corrosion resistance and hardness, while germanium is a metalloid with semiconductor properties. When combined, these elements can form intermetallic compounds with distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium-germanium compounds can be synthesized using various methods, including chemical vapor deposition, thermal evaporation, and molecular beam epitaxy. These methods allow for precise control over the composition and structure of the resulting compounds.
Industrial Production Methods: In industrial settings, chromium-germanium compounds are often produced through high-temperature reactions involving the direct combination of chromium and germanium in a controlled environment. This process typically requires temperatures above 1000°C to ensure complete reaction and formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.
Common Reagents and Conditions: Common reagents used in reactions involving chromium-germanium compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving chromium-germanium compounds depend on the specific reactants and conditions used. For example, oxidation reactions may produce chromium oxides and germanium oxides, while reduction reactions can yield elemental chromium and germanium .
Wissenschaftliche Forschungsanwendungen
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, these compounds are being explored for their potential use in drug delivery systems and as imaging agents. In industry, chromium-germanium compounds are utilized in the production of semiconductors and other electronic devices .
Wirkmechanismus
The mechanism of action of chromium-germanium compounds involves their interaction with specific molecular targets and pathways. For example, in biological systems, these compounds can interact with enzymes and other proteins, influencing their activity and function. In electronic applications, the unique electronic properties of chromium-germanium compounds enable them to act as efficient conductors or semiconductors .
Vergleich Mit ähnlichen Verbindungen
Chromium-germanium compounds can be compared to other intermetallic compounds, such as those formed with silicon or tin. While silicon-based compounds are widely used in the semiconductor industry, chromium-germanium compounds offer unique advantages, such as higher thermal stability and different electronic properties. Similar compounds include chromium-silicon and chromium-tin, which share some properties but differ in their specific applications and performance .
Conclusion
Chromium-germanium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties and ability to undergo various chemical reactions make them valuable in scientific research and industrial production
Eigenschaften
CAS-Nummer |
70446-07-0 |
|---|---|
Molekularformel |
CrGe |
Molekulargewicht |
124.63 g/mol |
IUPAC-Name |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
InChI-Schlüssel |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


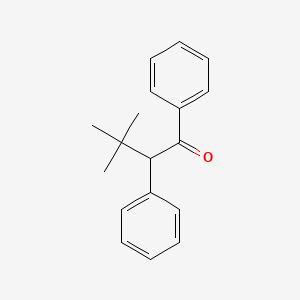

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
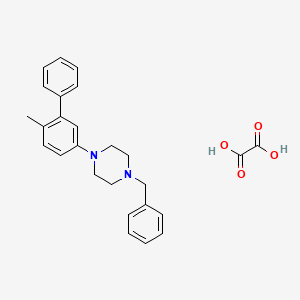
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
